![molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7](/img/structure/B2883466.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known as MPAA, is a chemical compound that belongs to the class of piperazine-based drugs. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticonvulsant Activity
A study by Obniska et al. (2015) demonstrated the anticonvulsant activity of a series of compounds, including one with the structure of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide. The compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results showed significant protection in at least one animal model of epilepsy, indicating potential as anticonvulsant agents.
Memory Enhancement
Li Ming-zhu's research in 2008 Li Ming-zhu (2008) explored the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and studied its effects on memory in mice. The compound was found to have memory-enhancing effects, suggesting its potential in treating memory-related disorders.
Anti-Ischemic Activity
A study by Jian-gang Zhong et al. (2018) investigated cinnamide derivatives, including compounds structurally related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide. The research revealed that these compounds have anti-ischemic activities, offering protection against cerebral infarction.
Radiolabeling for PET Imaging
The synthesis and radiolabeling of a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide was studied by Kuhnast et al. (2006) for potential use as a radiotracer in PET imaging. The research aimed at developing probes for imaging D3 receptors, crucial in neurological studies.
Treatment of Atrial Fibrillation
Research by Hancox & Doggrell (2010) discussed the potential of Ranolazine, a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, for treating atrial fibrillation. The study highlighted its antiarrhythmic activity and atrio-selectivity, suggesting its usefulness in cardiac arrhythmias.
Acetylcholinesterase Inhibition
A study on thiazole-piperazines, including derivatives structurally related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, by Yurttaş et al. (2013) showed significant inhibition of acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anti-Cancer Activity
The anticancer activity of 1-phenyl-4-substituted phthalazine derivatives, which include structures related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, was investigated by Jingchao Xin et al. (2018). Some compounds in this series exhibited significant antitumor activities, indicating potential for cancer treatment.
Tocolytic Activity
The study by Okunrobo & Owolabi (2009) synthesized a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide and demonstrated its tocolytic activity. This indicates its potential use in preventing premature labor.
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSXJYDPMBEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.